molecular formula C23H20N4O3 B11683462 3-(2-methoxynaphthalen-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-methoxynaphthalen-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11683462
M. Wt: 400.4 g/mol
InChI Key: PXQKANMSXKUREX-ZVHZXABRSA-N
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Description

3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-methoxynaphthalene-1-carbaldehyde with 3-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, its fluorescent properties can be utilized for imaging applications, where it binds to specific cellular components and emits fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxynaphthalen-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a methoxy group, and a pyrazole ring. This structure imparts specific chemical and physical properties, such as enhanced stability, fluorescence, and potential biological activity, which distinguish it from other similar compounds .

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-29-17-8-5-6-15(12-17)14-24-27-23(28)20-13-19(25-26-20)22-18-9-4-3-7-16(18)10-11-21(22)30-2/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

PXQKANMSXKUREX-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OC

Origin of Product

United States

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